3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone
Description
Historical Context of Pyridinone Chemistry
Pyridinones represent a class of six-membered heterocyclic compounds featuring a nitrogen and oxygen atom within their aromatic framework. The discovery of 2-pyridone in the early 20th century marked a pivotal advancement in heterocyclic chemistry, with its synthesis via ammonia-mediated cyclization of 2-pyrone establishing foundational methodologies. By the mid-20th century, pyridinones gained prominence in medicinal chemistry due to their dual hydrogen-bonding capacity and structural versatility. The development of derivatives like 3-hydroxy-2(1H)-pyridinone in the 1980s further highlighted their potential as iron chelators and kinase inhibitors, laying the groundwork for complex hybrids such as 3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone.
Significance of 2-Pyridinone Derivatives in Chemical Research
2-Pyridinone derivatives exhibit broad applicability across pharmaceutical and materials science due to their tunable electronic properties and bioisosteric potential. Their ability to mimic peptide bonds enables interactions with kinase hinge regions, making them valuable in anticancer drug design. For instance, pyridinone-thienopyrimidine hybrids demonstrate selective inhibition of mitogen-activated protein kinase-interacting kinases (MNKs), while derivatives like tazemetostat (an FDA-approved EZH2 inhibitor) underscore their clinical relevance. The incorporation of substituents at the 1-, 3-, and 4-positions allows precise modulation of solubility, binding affinity, and metabolic stability, as evidenced by structure-activity relationship (SAR) studies.
Table 1: Key Applications of 2-Pyridinone Derivatives
| Application | Example Compound | Target/Mechanism |
|---|---|---|
| Anticancer Agents | Tazemetostat | EZH2 Inhibition |
| Antimicrobials | Ciclopirox | Fungal Lanosterol Demethylase |
| Neuroprotective Agents | Deferiprone | Iron Chelation |
| Kinase Inhibitors | Pyridinone-Thienopyrimidine | MNK1/2 Inhibition |
Overview of Indole-Tethered Heterocyclic Compounds
Indole-containing heterocycles constitute a cornerstone of natural product and drug discovery, with over 4,000 indole alkaloids identified to date. The fusion of indole with pyridinone introduces synergistic pharmacophoric features: the indole’s planar aromatic system enhances π-π stacking interactions, while the pyridinone’s hydrogen-bonding capacity improves target engagement. Notable examples include the HDAC inhibitor pracinostat and the serotonin receptor agonist vilazodone, both leveraging indole’s conformational rigidity. In this compound, the ethyl linker between indole and pyridinone optimizes spatial orientation for binding pocket accommodation, as demonstrated in molecular docking studies against HDAC2.
Molecular Identification and Classification
This compound (PubChem CID: 75176305) is classified as a bicyclic heteroaromatic compound with the following identifiers:
Table 2: Molecular Identification Data
| Property | Value |
|---|---|
| IUPAC Name | 3-Benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one |
| Molecular Formula | C₂₂H₂₀N₂O₂ |
| Molecular Weight | 344.4 g/mol |
| SMILES | C1=CC=C(C=C1)CC2=C(C=CN(C2=O)CCC3=CNC4=CC=CC=C43)O |
| InChI Key | CMIKTLHJVMINDS-UHFFFAOYSA-N |
Properties
IUPAC Name |
3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21-11-13-24(22(26)19(21)14-16-6-2-1-3-7-16)12-10-17-15-23-20-9-5-4-8-18(17)20/h1-9,11,13,15,23,25H,10,12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIKTLHJVMINDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CN(C2=O)CCC3=CNC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The reaction conditions often require strong acids and high temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyridinones.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of 3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone can be achieved through several methods, including Ugi four-component reactions. This synthetic route has been noted for its efficiency in producing cyclic compounds that exhibit significant biological activities . The compound's crystal structure has been elucidated, revealing critical insights into its molecular geometry and potential interactions with biological targets .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activities. Studies have shown that the indole moiety contributes significantly to the cytotoxic effects against various cancer cell lines, including breast and lung cancers . The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development in oncology.
Antimicrobial Effects
The compound also demonstrates antimicrobial properties. In vitro studies suggest that it can inhibit the growth of several bacterial strains, indicating its potential as a lead compound for developing new antibiotics . This is particularly relevant in the context of rising antibiotic resistance globally.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of similar compounds derived from indole derivatives. These compounds are believed to exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways . The specific mechanisms by which this compound exerts these effects warrant further investigation.
Therapeutic Potential
Given its diverse biological activities, this compound holds substantial promise in drug development. Its unique structure allows for modifications that could enhance its efficacy and selectivity for various targets.
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 6 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL for both strains, showcasing its potential as an antimicrobial agent.
Mechanism of Action
The compound exerts its effects through the modulation of molecular targets and pathways. It interacts with specific receptors and enzymes, leading to the activation or inhibition of signaling cascades. The exact mechanism may vary depending on the biological context, but it generally involves the disruption of cellular processes associated with disease states.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Pyridinone derivatives are highly modifiable, with substitutions at positions 1, 3, and 4 significantly influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Notes:
- *Exact molecular formula for the non-halogenated benzyl variant is inferred from analogs.
Critical differences :
- The 2-(1H-indol-3-yl)ethyl group at position 1 (in the target compound) is unique compared to simpler alkyl or aryl substituents in analogs like 1-benzyl-3-hydroxy-2-methyl-4(1H)-pyridinone . This indole moiety may enhance interactions with serotonin receptors or antioxidant pathways .
Q & A
Basic Questions
Q. What safety protocols are recommended for handling 3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone in laboratory settings?
- Answer : The compound is classified under acute toxicity categories (oral, dermal, and inhalation; Category 4 per EU-GHS/CLP) . Key safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis or handling to minimize inhalation risks.
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse cautiously for 15+ minutes and seek medical attention if irritation persists .
- Storage : Store in a cool, dry environment (2–8°C) to maintain stability .
Q. What synthetic methodologies are reported for preparing structurally related pyridinone derivatives?
- Answer : A common approach involves:
- Multistep Condensation : Reacting indole derivatives with chlorinated intermediates (e.g., 2-(1H-indol-3-yl)ethylamine) in ethanol or chloroform under reflux .
- Catalytic Hydrogenation : Use of nickel/aluminum catalysts to reduce intermediates, as seen in the synthesis of N-[2-(1H-indol-3-yl)ethyl]tetrahydropyridines .
- Purification : Column chromatography (silica gel) with eluents like ethyl acetate/hexane mixtures .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Utilize spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., indole NH peaks at δ 10–12 ppm; pyridinone carbonyl at ~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₂₂H₂₁N₂O₂ expected m/z 361.1552) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl stretch ~3200 cm⁻¹; carbonyl at ~1680 cm⁻¹) .
Advanced Research Questions
Q. What experimental models are suitable for evaluating the antiproliferative activity of this compound?
- Answer :
- In Vitro Cell Lines : Test against human tumor lines (e.g., malignant peritoneal mesothelioma STO cells) with varied TP53 status to assess genotype-dependent efficacy .
- Cell Cycle Analysis : Use flow cytometry to detect G2/M phase arrest, a hallmark of CDK1 inhibition .
- Apoptosis Assays : Measure survivin phosphorylation (Thr34) via Western blotting; reduced phosphorylation indicates pro-apoptotic activity .
Q. How can molecular targets and pathways modulated by this compound be identified?
- Answer :
- Kinase Profiling : Screen against kinase libraries (e.g., CDK1, Aurora kinases) using competitive ATP-binding assays .
- Transcriptomics : RNA sequencing to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) .
- Pathway Enrichment Analysis : Tools like KEGG or Gene Ontology to map affected pathways (e.g., cell cycle, DNA damage response) .
Q. What strategies can optimize the compound’s bioactivity through structural modifications?
- Answer :
- Side-Chain Functionalization : Replace the benzyl group with electron-withdrawing substituents (e.g., 4-fluorobenzyl) to enhance target binding .
- Heterocycle Substitution : Introduce pyrimidine or thiazole rings to improve solubility and pharmacokinetics .
- Prodrug Design : Mask the hydroxyl group with acetyl or PEGylated moieties to increase bioavailability .
Q. How should contradictory data on cytotoxicity across cell lines be resolved?
- Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., MTT assays at 72-hour exposure) .
- Metabolic Profiling : Assess cell line-specific metabolism via LC-MS to identify detoxification pathways (e.g., CYP450 activity) .
- 3D Culture Models : Compare 2D monolayers vs. spheroids to account for microenvironment-driven resistance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
